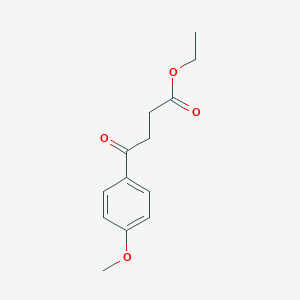

3-(4-甲氧基苯甲酰基)丙酸乙酯

描述

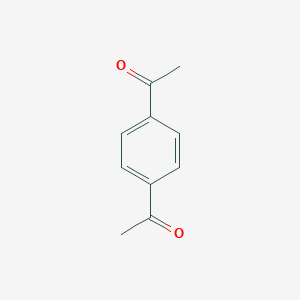

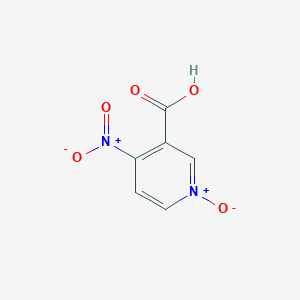

Ethyl 3-(4-methoxybenzoyl)propionate is a chemical compound of interest in various synthetic and analytical chemistry studies due to its unique structure and reactivity. This compound is associated with a variety of chemical reactions and possesses distinctive physical and chemical properties, making it a subject of scientific research.

Synthesis Analysis

The synthesis of compounds related to ethyl 3-(4-methoxybenzoyl)propionate often involves reactions with carbonyl compounds, leading to the formation of products like 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, showcasing its versatility in synthetic chemistry (Shandala, Ayoub, & Mohammad, 1984).

Molecular Structure Analysis

The molecular structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound closely related to ethyl 3-(4-methoxybenzoyl)propionate, has been elucidated using single-crystal X-ray diffraction techniques. This analysis highlights the importance of strong hydrogen bonds in the crystal packing of the compound, further demonstrating the compound's intricate molecular architecture (Yeong, Chia, Quah, & Tan, 2018).

Chemical Reactions and Properties

Various chemical reactions, including synthesis and rearrangements, showcase the compound's reactivity. For example, the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds has been studied, revealing complex reaction pathways leading to various products, indicating the compound's significant chemical reactivity (Shandala, Ayoub, & Mohammad, 1984).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns, have been investigated for compounds related to ethyl 3-(4-methoxybenzoyl)propionate. These studies provide insights into the factors that influence the compound's stability and solubility, essential for its application in various chemical processes (Yeong et al., 2018).

科学研究应用

概述

3-(4-甲氧基苯甲酰基)丙酸乙酯是一种化学化合物,在各个科学研究领域具有潜在应用。虽然关于 3-(4-甲氧基苯甲酰基)丙酸乙酯的直接信息有限,但可以从关注相关化合物(如对羟基苯甲酸酯和其他酯)的研究中获得见解,这些化合物具有相似的结构或功能。本概述通过考察其化学类别更广泛的背景来探讨 3-(4-甲氧基苯甲酰基)丙酸乙酯的潜在应用。

环境影响和归宿

与 3-(4-甲氧基苯甲酰基)丙酸乙酯在结构上相关的对羟基苯甲酸酯已对其在水生环境中的存在、归宿和行为进行了广泛的研究。这些用作各种消费品中防腐剂的化合物已被确定为新兴污染物。尽管有消除废水中相对较好的处理方法,但对羟基苯甲酸酯始终以低浓度存在于废水中,并且普遍存在于地表水和沉积物中。这表明 3-(4-甲氧基苯甲酰基)丙酸乙酯在环境科学中具有潜在的研究领域,特别是在了解其在水生生态系统中的生物降解性和持久性方面 (Haman 等,2015).

抗氧化性能和应用

对各种抗氧化剂及其评价方法的研究为研究 3-(4-甲氧基苯甲酰基)丙酸乙酯提供了框架。该化合物的潜在抗氧化活性可以通过各种测定法进行探索,例如 ORAC、HORAC、TRAP 和 TOSC 等。这些测定法基于化学反应和分光光度法,提供了一种评估复杂样品抗氧化能力的途径,其中可能包括 3-(4-甲氧基苯甲酰基)丙酸乙酯 (Munteanu 和 Apetrei,2021).

毒理学观点

了解与 3-(4-甲氧基苯甲酰基)丙酸乙酯相似的化学物质的环境和健康影响至关重要。关于防晒剂及相关化合物对海洋生物的毒理作用的研究强调了在广泛使用前评估化学化合物安全性特征的重要性。生物蓄积和生态影响的可能性为 3-(4-甲氧基苯甲酰基)丙酸乙酯提供了另一个研究维度,尤其是在其在消费品中的应用方面 (da Silva 等,2021).

安全和危害

属性

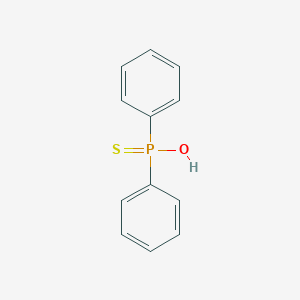

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUAOZFEVHSJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342859 | |

| Record name | Ethyl 3-(4-methoxybenzoyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-methoxybenzoyl)propionate | |

CAS RN |

15118-67-9 | |

| Record name | Ethyl 3-(4-methoxybenzoyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)